molecular formula C17H11N5O4S B2455167 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1203245-47-9

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2455167
CAS No.: 1203245-47-9
M. Wt: 381.37
InChI Key: ZQSOSJZZHSUUHK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups including a 1,3,4-oxadiazole ring, a benzo[c][1,2,5]thiadiazole ring, and a 2,3-dihydrobenzo[b][1,4]dioxin ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these rings and functional groups. Single crystal X-ray structure analysis could provide detailed information about the molecular structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the oxadiazole ring might undergo reactions with nucleophiles or electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups .

Scientific Research Applications

Synthesis and Chemical Properties

The chemical synthesis of compounds similar to N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide often involves the design and preparation of benzimidazole derivatives bearing acidic heterocycles, showcasing their potential as angiotensin II receptor antagonists (Kohara et al., 1996). This synthesis approach highlights the compound's relevance in developing cardiovascular drugs.

Biological Activities and Potential Applications

Compounds with structures similar to the specified chemical have shown a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, novel benzodifuranyl derivatives derived from visnaginone and khellinone have been synthesized and evaluated for their anti-inflammatory and analgesic activities, indicating their potential as therapeutic agents (Abu‐Hashem et al., 2020). Moreover, the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones have revealed promising antibacterial agents (Palkar et al., 2017), further demonstrating the diverse applications of such compounds in addressing various health concerns.

Mechanism of Action

Target of Action

Similar compounds containing the2,3-dihydro-1,4-benzodioxin-6-yl moiety have been studied for their potential as therapeutic agents for Alzheimer’s disease . They have been found to exhibit inhibitory activity against cholinesterases , which play a crucial role in nerve signal transmission and are therefore significant targets in the treatment of neurodegenerative disorders.

Mode of Action

Compounds with similar structures have been found to inhibit cholinesterases , enzymes that break down acetylcholine, a neurotransmitter. By inhibiting these enzymes, the compound could potentially increase the concentration of acetylcholine in the brain, improving nerve signal transmission and alleviating symptoms of neurodegenerative disorders.

Biochemical Pathways

The compound likely affects the cholinergic pathway, given its potential inhibitory activity against cholinesterases . By inhibiting cholinesterases, the compound could prevent the breakdown of acetylcholine, leading to an increase in its concentration. This could enhance nerve signal transmission, potentially improving cognitive function in patients with neurodegenerative disorders.

Pharmacokinetics

Pharmacokinetic studies of peroral sulfonamides, a class of compounds to which this molecule belongs, confirm their absorption from the gastrointestinal tract, metabolism in the liver, and excretion through bile or feces . These properties could impact the bioavailability of the compound, influencing its efficacy as a therapeutic agent.

Result of Action

Based on its potential inhibitory activity against cholinesterases , it could increase the concentration of acetylcholine in the brain, enhancing nerve signal transmission and potentially improving cognitive function in patients with neurodegenerative disorders.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it might pose a risk of dust explosion .

Future Directions

Future research on this compound could involve exploring its potential uses, improving its synthesis, or studying its mechanism of action .

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N5O4S/c23-15(9-1-3-11-12(7-9)22-27-21-11)18-17-20-19-16(26-17)10-2-4-13-14(8-10)25-6-5-24-13/h1-4,7-8H,5-6H2,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSOSJZZHSUUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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